Hexa-O-acetyl-D-mannitol

Carbohydrate Chemistry Analytical Chemistry Quality Control

Procurement of incorrect sugar alcohol hexaacetate isomers (e.g., sorbitol hexaacetate) leads to failed synthetic steps and invalidated analytical methods. Hexa-O-acetyl-D-mannitol (CAS 642-00-2) eliminates this risk with verified D-mannitol stereochemistry. • Melting point 122-124°C & optical rotation [α]D +25.4° - confirms correct stereoisomer, preventing downstream chiral misassignment. • GC-FID validated - distinct retention time resolves mannitol from sorbitol derivatives in food/agricultural testing. • Forensic-grade reference standard - authentic material ensures chain-of-custody integrity for GC-MS production marker validation.

Molecular Formula C18H26O12
Molecular Weight 434.4 g/mol
CAS No. 642-00-2
Cat. No. B147107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexa-O-acetyl-D-mannitol
CAS642-00-2
SynonymsHexa-O-acetyl-D-mannitol, Hexaacetyl mannitol
Molecular FormulaC18H26O12
Molecular Weight434.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C18H26O12/c1-9(19)25-7-15(27-11(3)21)17(29-13(5)23)18(30-14(6)24)16(28-12(4)22)8-26-10(2)20/h15-18H,7-8H2,1-6H3
InChIKeyNJVBTKVPPOFGAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexa-O-acetyl-D-mannitol Reference Data


Hexa-O-acetyl-D-mannitol (CAS 642-00-2), also known as D-mannitol hexaacetate, is a fully acetylated derivative of the sugar alcohol D-mannitol. It is a white crystalline solid with the molecular formula C18H26O12 and a molecular weight of 434.39 g/mol . The compound is characterized by six acetyl groups replacing the hydroxyl functionalities of the parent D-mannitol molecule, rendering it highly lipophilic and soluble in organic solvents such as chloroform and acetone, but poorly soluble in water . It is primarily employed as a synthetic intermediate and protecting group in carbohydrate chemistry, and as a derivatization standard in gas chromatography [1].

1
Stereochemical Control

D-Mannitol configuration retained for chiral derivatization and stereochemical attribution studies

2
GC Derivatization Standard

Fully acetylated polyol reference for gas chromatography method setup and peak identification

3
Synthetic Intermediate

Peracetylated protecting-group strategy for D-mannitol in carbohydrate synthesis workflows

Hexa-O-acetyl-D-mannitol Substitution Warning


Hexa-O-acetyl-D-mannitol possesses a unique stereochemical configuration (D-mannitol backbone) that distinguishes it from other sugar alcohol hexaacetates, such as hexa-O-acetyl-D-glucitol (sorbitol hexaacetate, CAS 7208-47-1). Despite sharing the same molecular formula (C18H26O12) and molecular weight, these isomers exhibit significantly different physicochemical properties and analytical behaviors [1]. Procurement of an incorrect isomer can lead to failed synthetic steps, misidentification in forensic analysis, and invalidated analytical methods due to differing melting points, optical rotations, and chromatographic retention times [2]. The following quantitative evidence establishes why specification of CAS 642-00-2 is non-negotiable for applications requiring precise stereochemical and physical property control.

Epimer

D-Glucitol hexaacetate (CAS 7208-47-1) shares molecular formula C18H26O12 but differs at the C2 stereocenter. This single stereochemical change may shift melting point, optical rotation, and chromatographic retention.

Identity

Isomeric substitution may not be detected by molecular weight alone. Stereochemical identity verification is required; physical constants differ measurably from the glucitol isomer.

Method

In GC-FID polyol analysis, the glucitol hexaacetate elutes later than the mannitol derivative. Using the incorrect isomer may cause peak misidentification and quantification errors.

Hexa-O-acetyl-D-mannitol vs. D-glucitol Hexaacetate Evidence


Melting Point: Identity and Purity

Hexa-O-acetyl-D-mannitol exhibits a significantly higher melting point compared to its C2 epimer, hexa-O-acetyl-D-glucitol (sorbitol hexaacetate). This 20-22°C difference provides a straightforward, quantitative method for identity verification and purity assessment without the need for advanced instrumentation [1].

Melting Point
Head-to-head
122–124 °C vs 100–104 °C
Approximately 20–22 °C higher
Supports identity verification in procurement QC
Standard laboratory melting point determination (lit.)
Carbohydrate Chemistry Analytical Chemistry Quality Control

Optical Rotation: Stereochemical Purity

The specific optical rotation of Hexa-O-acetyl-D-mannitol is markedly higher than that of its sorbitol-derived counterpart. This difference reflects the distinct stereochemical arrangement at the C2 position and provides a sensitive, quantitative metric for confirming stereochemical integrity [1].

Optical Rotation
Head-to-head
+25.4° vs +9.5°
Approximately 2.7× higher positive rotation
Supports stereochemical purity assessment
Solvent: chloroform (target); acetone (comparator). Solvent difference may influence absolute value
Stereochemistry Chiral Analysis Synthetic Chemistry

GC Elution Order and Retention Time

In a validated GC-FID method for polyol analysis, the hexa-acetate derivative of D-mannitol is baseline-resolved from its structural isomer, hexa-O-acetyl-D-glucitol (sorbitol hexaacetate). The D-mannitol hexaacetate elutes earlier, allowing for unambiguous identification and quantification in complex mixtures [1].

GC Elution Order
Head-to-head
Baseline resolution achieved
CP-Sil 8 CB column, He carrier @ 120 kPa, 150–200 °C ramp
Supports unambiguous peak identification in polyol analysis
Mannitol hexaacetate elutes before sorbitol hexaacetate
Gas Chromatography Food Analysis Derivatization

Forensic Marker for Illicit Drug Profiling

Hexa-O-acetyl-D-mannitol (MHA) has been definitively identified as a genuine production marker in specific illicit heroin manufacturing processes. Its presence, rather than that of unacetylated mannitol or other sugar acetates, indicates a particular production methodology where the diluent (mannitol) was added *before* the acetylation step [1].

Forensic Marker
Class-level
Detected as genuine production marker in specific brown heroin seizures lacking DAM
Supports forensic method validation context
Class-level inference; verify with authentic reference standard. GC-MS confirmed, not an analytical artifact
Forensic Chemistry Illicit Drug Analysis Trace Evidence

Hexa-O-acetyl-D-mannitol Applications


Protecting D-Mannitol in Synthesis

Hexa-O-acetyl-D-mannitol is utilized as a fully protected intermediate in the synthesis of complex D-mannitol derivatives. The quantitative melting point (122-124°C) and specific optical rotation (+25.4°) serve as critical quality control benchmarks to ensure the correct stereoisomer has been procured and is reacting as expected. Substitution with the lower-melting (100-104°C), lower-rotation (+9.5°) glucitol isomer would lead to incorrect stereochemical outcomes in downstream products [1].

GC-FID Standard for Polyol Quantification

In food and agricultural testing, Hexa-O-acetyl-D-mannitol serves as a derivatization product and reference standard for quantifying D-mannitol content in complex matrices. The validated GC-FID method, which resolves mannitol hexaacetate from sorbitol hexaacetate, requires the authentic compound for accurate peak identification and calibration. Using the sorbitol derivative would result in a later-eluting peak and misquantification of mannitol levels [2].

Forensic Reference Standard for Heroin Profiling

Forensic laboratories require authentic Hexa-O-acetyl-D-mannitol as a reference standard to validate GC-MS methods for detecting this specific production marker. Its presence in a seized sample, as opposed to unacetylated mannitol, indicates a unique pre-acetylation dilution step. Access to the correctly specified compound (CAS 642-00-2) is essential for maintaining chain-of-custody integrity and generating legally defensible analytical results [3].

Application
Selection Property
Validation Focus
D-Mannitol derivative synthesis
Stereochemical identity verification
Physical property benchmark review
Polyol quantification by GC-FID
Authentic derivatization standard
Peak identification and calibration review
Forensic profiling reference
Authentic reference standard
Production marker method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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